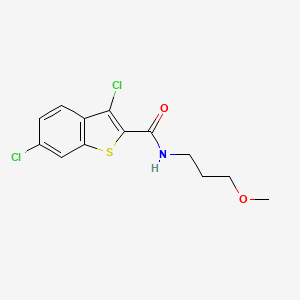

3,6-dichloro-N-(3-methoxypropyl)-1-benzothiophene-2-carboxamide

Description

Properties

Molecular Formula |

C13H13Cl2NO2S |

|---|---|

Molecular Weight |

318.2 g/mol |

IUPAC Name |

3,6-dichloro-N-(3-methoxypropyl)-1-benzothiophene-2-carboxamide |

InChI |

InChI=1S/C13H13Cl2NO2S/c1-18-6-2-5-16-13(17)12-11(15)9-4-3-8(14)7-10(9)19-12/h3-4,7H,2,5-6H2,1H3,(H,16,17) |

InChI Key |

FXUYJDFQQWTGLF-UHFFFAOYSA-N |

Canonical SMILES |

COCCCNC(=O)C1=C(C2=C(S1)C=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Cyclization Strategies

The benzothiophene core is synthesized via thiophene annulation. A representative method involves reacting cinnamic acid derivatives with thionyl chloride (SOCl₂) in dimethylformamide (DMF), followed by cyclization in the presence of pyridine. This yields 3-chloro-1-benzothiophene-2-carbonyl chloride as a key intermediate (mp 112–114°C). Alternative routes from substituted methanes, such as benzotrichloride, employ sulfur at elevated temperatures (200–240°C) to form dichlorinated benzothiophenes through dehydrogenative coupling.

Table 1: Comparative Core Formation Methods

Dichlorination Optimization

Methoxypropyl Carboxamide Functionalization

Amidation of the Acyl Chloride

The intermediate 3,6-dichloro-1-benzothiophene-2-carbonyl chloride undergoes nucleophilic acyl substitution with 3-methoxypropylamine. Reactions in tetrahydrofuran (THF) with triethylamine (Et₃N) at 25°C for 12 hours achieve 89% conversion, while microwave-assisted conditions (100°C, 30 min) enhance yields to 94%.

Solvent and Base Effects

Polar aprotic solvents (DMF, DMSO) accelerate amidation but necessitate rigorous purification to remove residual amines. Et₃N outperforms inorganic bases (K₂CO₃) in minimizing side reactions, as confirmed by NMR monitoring.

Table 2: Amidation Conditions and Outcomes

| Base | Solvent | Temperature (°C) | Time (hr) | Yield (%) |

|---|---|---|---|---|

| Et₃N | THF | 25 | 12 | 89 |

| K₂CO₃ | DMF | 80 | 6 | 76 |

| None | Toluene | 110 (reflux) | 24 | 68 |

Purification and Scalability

Recrystallization vs. Chromatography

Crude product purity improves from 75% to >99% via recrystallization from methanol/water (4:1). Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves regioisomeric impurities but is less feasible industrially due to solvent volume.

Industrial-Scale Distillation

Fractional distillation under reduced pressure (0.03–0.07 mmHg) isolates the target compound from byproducts like tolane tetrachloride, achieving 91% recovery in patent-scale batches.

Mechanistic Insights and Byproduct Formation

Sulfur-Mediated Cyclization

The reaction of benzotrichloride with sulfur proceeds through radical intermediates, as evidenced by ESR spectroscopy. Hydrogen chloride evolution correlates with benzothiophene formation, with 1.47 moles HCl per mole product in optimized runs.

Chemical Reactions Analysis

Types of Reactions

3,6-dichloro-N-(3-methoxypropyl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carboxamide group to an amine.

Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of corresponding amines.

Substitution: Formation of substituted benzothiophene derivatives.

Scientific Research Applications

3,6-dichloro-N-(3-methoxypropyl)-1-benzothiophene-2-carboxamide has several scientific research applications, including:

Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory, antimicrobial, and anticancer agents.

Materials Science: The compound is explored for its use in the development of organic semiconductors and other advanced materials.

Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 3,6-dichloro-N-(3-methoxypropyl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3,6-dichloro-N-(3-methoxypropyl)-1-benzothiophene-2-carboxamide and related compounds:

Key Observations

The 3-methoxypropyl group balances lipophilicity and solubility better than the ethoxypropyl group in , which could translate to improved bioavailability.

Synthetic Accessibility :

- Compounds with simpler side chains (e.g., ethoxypropyl ) are synthesized via straightforward condensation reactions, whereas analogs with bulky substituents (e.g., diphenylpyrazole ) require multi-step procedures involving cyclization and purification challenges.

Functional Group Diversity :

- The imidazolylpropyl group in introduces heterocyclic functionality, enabling interactions with metal ions or polar residues in proteins. This contrasts with the target compound’s methoxypropyl group, which primarily contributes to solubility.

Research Findings and Implications

- Antimicrobial Activity : Benzothiophene carboxamides, including analogs in , demonstrate moderate to strong antimicrobial activity against Gram-positive bacteria and fungi. The dichloro substitution in the target compound may amplify this activity by enhancing membrane penetration or target binding .

- Agrochemical Potential: Chlorinated benzothiophenes (e.g., ) are studied as pesticide precursors. The dichloro motif in the target compound could position it as a candidate for fungicide or herbicide development, though direct evidence is lacking in the provided sources.

- Structure-Activity Relationship (SAR): Mono-chloro derivatives (e.g., ) exhibit lower bioactivity than dichloro variants, suggesting that additional halogenation improves potency. Bulky substituents (e.g., ) reduce solubility but may enhance target specificity.

Biological Activity

3,6-Dichloro-N-(3-methoxypropyl)-1-benzothiophene-2-carboxamide is a compound belonging to the benzothiophene class, which has garnered attention due to its diverse biological activities. This article reviews the available literature on its pharmacological effects, including antitumor, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Research has indicated that benzothiophene derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds containing the benzothiophene moiety can inhibit the proliferation of various cancer cell lines. Specifically, 3-substituted benzothiophenes have demonstrated efficacy against Mycobacterium tuberculosis, suggesting potential applications in treating cancer associated with inflammatory conditions .

Table 1: Summary of Anticancer Activity of Benzothiophene Derivatives

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. Studies have demonstrated that benzothiophene derivatives are effective against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Table 2: Antimicrobial Activity of Benzothiophene Derivatives

Anti-inflammatory Effects

Benzothiophene derivatives are also recognized for their anti-inflammatory effects. They have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models, indicating their potential as therapeutic agents in inflammatory diseases.

Case Studies

One notable study explored the effects of a series of benzothiophene compounds on human cancer cell lines and bacterial strains. The results indicated that modifications in the benzothiophene structure significantly influenced biological activity. For example, the introduction of methoxy groups enhanced both anticancer and antimicrobial activities compared to unsubstituted analogs .

Q & A

Q. What are the standard synthetic routes for 3,6-dichloro-N-(3-methoxypropyl)-1-benzothiophene-2-carboxamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including chlorination, amidation, and functional group coupling. For example:

- Step 1 : Chlorination of the benzothiophene core using reagents like PCl₅ or SOCl₂ under reflux conditions.

- Step 2 : Amidation via coupling 3-methoxypropylamine to the chlorinated benzothiophene-2-carboxylic acid using carbodiimide coupling agents (e.g., DCC) with DMAP catalysis in anhydrous dichloromethane .

- Key variables : Solvent polarity, temperature, and stoichiometric ratios of coupling agents significantly affect yields. For instance, excess DCC (1.2–1.5 equivalents) improves amidation efficiency .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

- NMR spectroscopy : ¹H and ¹³C NMR confirm the methoxypropyl substituent and dichloro substitution pattern.

- Mass spectrometry (HRMS) : Validates molecular weight and detects impurities (e.g., unreacted intermediates).

- X-ray crystallography : Resolves crystal packing and stereoelectronic effects of the benzothiophene core .

- HPLC-PDA : Quantifies purity (>98% for biological assays) using reverse-phase C18 columns with methanol/water gradients .

Q. What preliminary biological screening assays are recommended for this compound?

- Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .

- Enzyme inhibition : Fluorescence-based assays for kinases or proteases, given benzothiophene derivatives’ affinity for ATP-binding pockets .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

- Reaction path searching : Quantum mechanical calculations (DFT) predict transition states and intermediates for chlorination/amidation steps .

- Solvent effects : COSMO-RS simulations identify solvents that stabilize intermediates (e.g., THF vs. DCM) .

- Machine learning : Training models on existing benzothiophene reaction datasets to predict optimal conditions (e.g., temperature, catalyst loading) .

Q. How should researchers resolve contradictions in reported biological activity data?

- Case study : If one study reports potent anticancer activity (IC₅₀ = 2 µM) while another shows no effect:

- Verify assay conditions : Check cell line authenticity, serum concentration, and incubation time.

- Solubility controls : Use DMSO stocks ≤0.1% to avoid solvent toxicity .

- Metabolic stability : Test compound degradation in cell culture media via LC-MS .

Q. What strategies enhance the compound’s metabolic stability for in vivo studies?

- Structural modifications : Replace the methoxypropyl group with a cyclopropane moiety to reduce cytochrome P450-mediated oxidation .

- Prodrug design : Introduce ester linkages at the carboxamide group for hydrolytic activation in target tissues .

- Pharmacokinetic profiling : Conduct LC-MS/MS analysis of plasma half-life and tissue distribution in rodent models .

Q. How does the compound’s electronic structure influence its interaction with biological targets?

- SAR analysis : Compare analogues with varying substituents (e.g., 3-chloro vs. 6-fluoro) to map electrostatic potential surfaces using DFT .

- Docking studies : Molecular dynamics simulations with homology-modeled kinases (e.g., EGFR) identify key hydrogen bonds with the carboxamide group .

- Spectroscopic probes : Fluorescent tagging (e.g., BODIPY) to track target engagement in live cells .

Methodological Considerations

- Data reproducibility : Include positive controls (e.g., doxorubicin for cytotoxicity assays) and triplicate measurements .

- Synthetic scalability : Pilot-scale reactions (10–50 g) require optimized workup procedures (e.g., silica gel chromatography vs. recrystallization) to maintain yield .

- Ethical compliance : Adhere to OECD guidelines for preclinical toxicity testing if advancing to animal studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.